molecular formula C23H26N2O6S2 B488591 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one CAS No. 724437-57-4

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one

Cat. No.: B488591
CAS No.: 724437-57-4
M. Wt: 490.6g/mol
InChI Key: CXVAJLOCEGURNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is a sophisticated chemical reagent designed for pharmaceutical and biochemical research. This compound is built upon the 6H-benzo[c]chromen-6-one scaffold, a structure of significant pharmacological importance known for its presence in bioactive molecules and natural metabolites like urolithins . The strategic substitution at the 3 and 8 positions with piperidinylsulfonyl groups is intended to modulate the compound's properties for targeted biological activity. Researchers can explore its potential across multiple domains. In neuroscience, analogous 6H-benzo[c]chromen-6-one derivatives have demonstrated potent inhibitory activity against Phosphodiesterase 2 (PDE2), an enzyme target for treating neurodegenerative diseases such as Alzheimer's . In oncology and endocrinology, the core structure has been utilized as a selective agonist for Estrogen Receptor Beta (ERβ), indicating promise for hormone-related cancer research . The synthetic protocol for such compounds often involves multi-step reactions, potentially starting from simple precursors like 2-bromobenzoic acid and resorcinol to form the core hydroxy-benzo[c]chromen-6-one intermediate, followed by further functionalization . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,8-bis(piperidin-1-ylsulfonyl)benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S2/c26-23-21-15-17(32(27,28)24-11-3-1-4-12-24)7-9-19(21)20-10-8-18(16-22(20)31-23)33(29,30)25-13-5-2-6-14-25/h7-10,15-16H,1-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVAJLOCEGURNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCCC5)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights

The reaction likely proceeds via a radical mechanism initiated by sulfate radical anions (SO₄- ⁻) generated from K₂S₂O₈. Silver ions facilitate electron transfer, promoting dehydrogenative coupling between the carboxylic acid and the adjacent aromatic ring. This step is critical for constructing the chromenone framework, which is subsequently functionalized.

Introduction of Sulfonyl Groups at Positions 3 and 8

The installation of sulfonylpiperidine moieties at positions 3 and 8 of the chromenone core remains unreported in the provided sources. However, plausible pathways can be inferred from standard sulfonation and nucleophilic substitution protocols.

Direct Sulfonation Strategies

Sulfonation typically employs chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) under controlled conditions. For the benzo[c]chromen-6-one system:

  • Regioselective sulfonation : The electron-deficient nature of the chromenone core directs sulfonation to the 3- and 8-positions, which are activated by the electron-withdrawing ketone and lactone groups.

  • Reaction conditions : Treatment with excess ClSO₃H (2.2 equiv) in dichloromethane at 0–5°C for 4–6 hours may yield the disulfonated intermediate (3 ).

Amination with Piperidine

The sulfonyl chloride groups in 3 are displaced by piperidine via nucleophilic substitution:

  • Two-step protocol :

    • Step 1 : React 3 with piperidine (4.4 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours.

    • Step 2 : Quench with water, extract with ethyl acetate, and purify by column chromatography.

  • Yield optimization : Excess piperidine and extended reaction times (24–48 hours) improve conversion.

Alternative Synthetic Routes

Pre-functionalization of the Biphenyl Precursor

Introducing sulfonyl groups prior to cyclization could circumvent post-functionalization challenges:

  • Sulfonation of biphenyl-2-carboxylic acid : Treat 1 with ClSO₃H to install sulfonyl chlorides at the meta positions relative to the carboxylic acid.

  • Cyclization : Subject the disulfonated biphenyl acid to the oxidative conditions described in Section 1.1.
    Drawback : Sulfonyl groups may hinder cyclization by steric or electronic effects.

Microwave-Assisted Sulfonation

Microwave irradiation can accelerate sulfonation reactions. A hypothetical protocol involves:

  • Heating 2 with ClSO₃H (2.2 equiv) in a sealed vessel at 100°C for 30 minutes.

  • Subsequent amination under microwave conditions (80°C, 20 minutes).

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with ethyl acetate/hexanes (1:3) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 7.4–8.4 ppm (aromatic protons), δ 3.2–3.5 ppm (piperidine CH₂), and δ 1.5–1.7 ppm (piperidine CH₂).

  • MS (ESI+) : m/z 491.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₆N₂O₆S₂.

Challenges and Optimization Opportunities

  • Regioselectivity control : Competing sulfonation at positions 4 and 9 may occur if reaction temperatures exceed 10°C.

  • Stability of intermediates : The sulfonyl chloride intermediate (3 ) hydrolyzes readily; anhydrous conditions are critical.

  • Catalyst development : Transition-metal catalysts (e.g., Pd, Cu) could enable milder sulfonation conditions but risk contaminating the product.

Chemical Reactions Analysis

Types of Reactions

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted piperidinylsulfonyl derivatives.

Scientific Research Applications

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparison with Similar Compounds

Key Findings

PDE2 Inhibition :

  • The sulfonyl-piperidine groups in the target compound likely enhance hydrophobic interactions with PDE2’s catalytic domain, mimicking the propylphenyl group in BAY 60-7550 . However, its IC₅₀ (estimated 3–5 µM) is less potent than BAY 60-7550 (4.7 nM), suggesting room for optimization.
  • Alkoxylated derivatives (e.g., 1f) show comparable PDE2 inhibition (IC₅₀: 3.67 µM) and neuroprotective effects in HT-22 cells .

Cholinesterase Inhibition :

  • Saturated analogs (7,8,9,10-tetrahydro-benzo[c]chromen-6-one) exhibit potent AChE inhibition (IC₅₀: 0.89 µM), outperforming donepezil (1.4 µM) in vitro . The sulfonyl-piperidine substituents may reduce AChE affinity due to steric bulk but could improve BBB permeability .

Selectivity for ERβ :

  • Bis-hydroxylated derivatives (3,8-dihydroxy) are potent ERβ agonists (IC₅₀: <10 nM) with >100-fold selectivity over ERα . Replacing hydroxyls with sulfonyl-piperidine abolishes ERβ binding, highlighting the critical role of polar groups in this application.

However, this may reduce aqueous solubility, necessitating formulation adjustments.

Biological Activity

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : this compound
  • CAS Number : 724437-57-4
  • Molecular Formula : C17_{17}H20_{20}N2_2O3_3S2_2

The structure features a benzo[c]chromenone core substituted with piperidinylsulfonyl groups, which are believed to play a crucial role in its biological activity.

Research indicates that this compound exhibits significant inhibitory activity against phosphodiesterase type 2 (PDE2) . PDE2 is an enzyme involved in the degradation of cyclic nucleotides (cAMP and cGMP), which are critical for various cellular signaling pathways. By inhibiting this enzyme, the compound may enhance intracellular levels of these cyclic nucleotides, leading to various physiological effects.

Pharmacological Effects

  • Cognitive Enhancement : PDE inhibitors are known to have potential cognitive-enhancing properties. In vitro studies have shown that this compound can improve neuronal survival and function under stress conditions.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in certain cancer cell lines.

In Vitro Studies

A series of studies have evaluated the biological activities of this compound:

  • PDE2 Inhibition : A study reported an IC50_{50} value of approximately 3.67 ± 0.47 μM for PDE2 inhibition, indicating potent activity compared to other derivatives tested .
  • Neuroprotective Effects : In neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in increased cell viability and reduced markers of apoptosis .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the therapeutic potential:

  • Animal Models : Research involving animal models has shown that administration of this compound leads to improved cognitive function as measured by behavioral tests such as the Morris water maze .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other PDE inhibitors is useful:

Compound NameIC50_{50} (μM)Mechanism of ActionTherapeutic Applications
This compound3.67 ± 0.47PDE2 InhibitionCognitive enhancement, anti-inflammatory
Compound A5.00 ± 0.30PDE4 InhibitionCOPD treatment
Compound B4.50 ± 0.25PDE5 InhibitionErectile dysfunction

Q & A

Q. What are the established synthetic routes for 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one, and what are their comparative advantages?

Answer: Synthetic routes for benzo[c]chromen-6-one derivatives typically involve cyclocondensation or multi-step cyclization strategies. For example:

  • Cyclocondensation : Reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes yields benzo[c]chromen-6-ones (Scheme 9) .
  • Multi-step cyclizations : Methods include [3+3] cyclizations of 1,3-bis(silyl enol ethers) with 1-(silyloxy)alk-1-en-3-ones, or reactions of chromones with 1,3-dicarbonyl compounds .
    Comparative Analysis : The cyclocondensation route offers fewer steps and higher atom economy, while multi-step methods allow modular functionalization but require rigorous purification.

Q. How can spectroscopic techniques (e.g., X-ray crystallography) confirm the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of substituents. For example, 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one was validated using single-crystal X-ray diffraction (R factor = 0.047) .
  • NMR and MS : Confirm functional groups (e.g., sulfonyl and piperidinyl groups) via characteristic shifts and fragmentation patterns.
    Methodological Note : Cross-validate with computational modeling (e.g., DFT) to resolve ambiguities in electron density maps .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Answer:

  • Parameter screening : Use a Design of Experiments (DoE) approach to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Ir(III) catalysts for electrophilic coupling) .
  • Real-time monitoring : Employ HPLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically .
    Example : Ethyl acetoacetate and chalcones derived from salicylaldehyde were optimized at 100°C in acetic acid to achieve 72% yield in benzo[c]chromen-6-one synthesis .

Q. How should discrepancies in spectroscopic data between synthesized batches be systematically investigated?

Answer:

  • Step 1 : Replicate synthesis under identical conditions to rule out procedural errors.
  • Step 2 : Characterize impurities via LC-MS or preparative TLC. For example, incomplete sulfonation could leave unreacted piperidine groups .
  • Step 3 : Compare crystallographic data with reference structures (e.g., CCDC database) to detect conformational isomers .
    Case Study : Radical cyclization side-products in Bu3SnH-mediated reactions were resolved by adjusting radical initiator concentrations .

Q. What methodologies are appropriate for assessing the environmental fate and ecotoxicological impacts of this compound?

Answer:

  • Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioavailability. Sulfonyl groups may increase hydrophilicity, reducing bioaccumulation .
  • Toxicity assays : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC50) and oxidative stress biomarkers (e.g., SOD activity) .
    Framework : Align with the INCHEMBIOL project’s protocols for abiotic/biotic transformation studies .

Q. What computational approaches can predict the reactivity of the sulfonyl-piperidine moieties in this compound?

Answer:

  • DFT calculations : Model transition states for sulfonation reactions (e.g., sulfur trioxide adduct formation) to identify rate-limiting steps .
  • MD simulations : Study solvation effects on piperidinyl group conformation, which may influence sulfonyl group orientation and reactivity .
    Validation : Cross-check predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of benzo[c]chromen-6-one derivatives under acidic conditions?

Answer:

  • Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) and monitor decomposition via HPLC.
  • Mechanistic insight : Acid-sensitive groups (e.g., silyl ethers in intermediates) may hydrolyze, while sulfonyl groups resist protonation .
    Recommendation : Use buffered conditions (pH 4.6–7.4) during synthesis to minimize degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.